molecular formula C17H20FN3O2 B3815880 N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea

N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea

Cat. No. B3815880
M. Wt: 317.36 g/mol
InChI Key: HXHYTVYGZGHWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea, commonly referred to as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, particularly in the treatment of B-cell malignancies.

Mechanism of Action

TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is critical for B-cell survival and proliferation. By inhibiting BTK, TAK-659 blocks downstream signaling pathways, leading to apoptosis of B-cells. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. In addition to its direct effects on B-cells, TAK-659 has been shown to modulate the tumor microenvironment, leading to increased infiltration of immune cells and enhanced anti-tumor immunity. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments, including its high potency and selectivity for BTK. TAK-659 also has a favorable safety profile, making it suitable for long-term studies. However, TAK-659 has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several future directions for the development of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis, where BTK has been shown to play a role in disease pathogenesis. TAK-659 may also have potential applications in other types of cancer, such as solid tumors, where BTK has been implicated in tumor growth and survival. Additionally, the development of novel formulations or prodrugs of TAK-659 may improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor with potential therapeutic applications in various diseases, particularly in the treatment of B-cell malignancies. TAK-659 has been extensively studied in preclinical models, demonstrating potent anti-tumor effects and a favorable safety profile. Further research is needed to fully understand the potential applications of TAK-659 in different disease settings and to optimize its formulation for clinical use.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, TAK-659 has been shown to inhibit the proliferation and survival of B-cells, resulting in tumor regression. TAK-659 has also been shown to enhance the efficacy of other therapies, such as anti-CD20 monoclonal antibodies, in preclinical models.

properties

IUPAC Name

1-tert-butyl-3-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-17(2,3)21-16(22)20-11-12-7-6-10-19-15(12)23-14-9-5-4-8-13(14)18/h4-10H,11H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHYTVYGZGHWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.